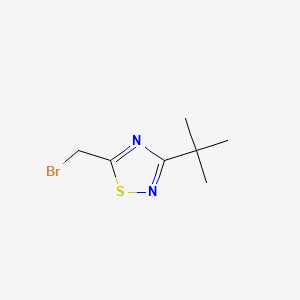
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2S. This compound is characterized by the presence of bromine, chlorine, methylsulfanyl, and nitro groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene typically involves the nitration of 5-Bromo-2-chloro-1-(methylsulfanyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine or chlorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The nitro group, in particular, can participate in redox reactions, while the methylsulfanyl group can interact with thiol-containing proteins.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloro-1-(methylsulfanyl)benzene: Lacks the nitro group, making it less reactive in certain redox reactions.
5-Bromo-2-chloro-1-(methylsulfanyl)-3-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
5-Bromo-2-chloro-1-(methylsulfanyl)-3-hydroxybenzene: Contains a hydroxyl group, which can participate in hydrogen bonding and affect solubility.
Uniqueness
5-Bromo-2-chloro-1-(methylsulfanyl)-3-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methylsulfanyl) groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and makes the compound valuable in various synthetic and research applications.
属性
分子式 |
C7H5BrClNO2S |
|---|---|
分子量 |
282.54 g/mol |
IUPAC 名称 |
5-bromo-2-chloro-1-methylsulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2S/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 |
InChI 键 |
LHSAUJVRVGCELX-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)
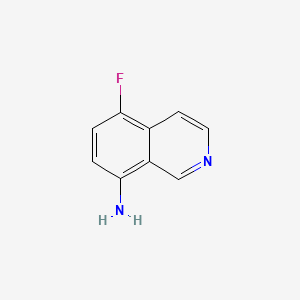
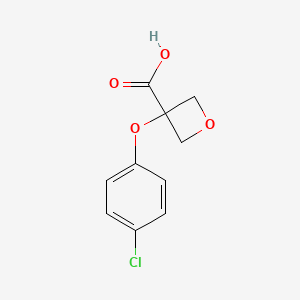

![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![Prop-2-en-1-one, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-](/img/structure/B13478027.png)
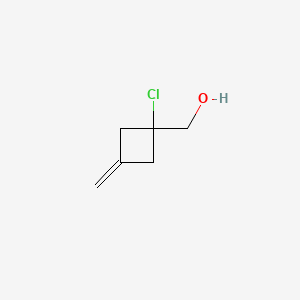
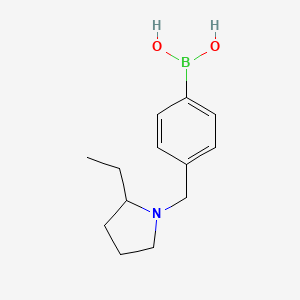
![4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13478038.png)
![tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
